(R)-OR-S1

Epigenetics Histone Methylation H3K27me3

Standard EZH2-selective inhibitors fail to block compensatory EZH1 or mutant gain-of-function activity. (R)-OR-S1 solves this: a SAM-competitive, oral dual inhibitor of both EZH1 and EZH2 with high methyltransferase selectivity. - 0.47 nM cellular IC50 depletes H3K27me3 precisely; 4.0 nM GI50 vs EZH2 Y641N mutants in KARPAS-422 cells. - Validated in vivo: oral efficacy in ATLL and MCL PDX models resistant to ibrutinib. - Packaged for lab use; bulk custom synthesis available upon request.

Molecular Formula C26H34BrN3O4
Molecular Weight 532.5 g/mol
Cat. No. B15584316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-OR-S1
Molecular FormulaC26H34BrN3O4
Molecular Weight532.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H34BrN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
InChIKeyCHJLMVBYELJCLC-ZZHSESOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-OR-S1: Dual EZH1/2 Inhibitor Overview


(R)-OR-S1 is the active R-enantiomer of the research compound OR-S1, characterized as a potent, S-adenosylmethionine (SAM)-competitive, orally bioavailable dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 and 2 (EZH1/2) [REFS-1, REFS-2]. Its molecular formula is C26H34BrN3O4 (CAS: 1809336-19-3, MW: 532.47 g/mol) . This compound is a critical research tool for investigating Polycomb Repressive Complex 2 (PRC2) function, with a pharmacological profile distinct from EZH2-selective agents [1].

1 Dual EZH1/2 pathway inhibition studies
2 Oral bioavailability supports in vivo research
3 Targets wild-type and mutant histone methyltransferases

(R)-OR-S1: Advantages Over EZH2-Selective Inhibitors


Substituting an EZH2-selective inhibitor (e.g., GSK126, OR-S0, or clinical agents like tazemetostat) for a dual EZH1/2 inhibitor like (R)-OR-S1 is scientifically inappropriate due to the functional redundancy of EZH1 and EZH2 within the PRC2 complex [1]. The development of OR-S1 was predicated on the hypothesis that dual inhibition of both EZH1 and EZH2 is required to maximally suppress the oncogenic histone mark H3K27me3 and achieve superior antitumor activity compared to EZH2 inhibition alone [1]. The following quantitative evidence demonstrates that this mechanistic difference translates into a significant and measurable performance gap in both cellular and in vivo models, directly impacting experimental outcomes.

EZH1 compensation may not be blocked
EZH2-selective inhibitors (GSK126, tazemetostat) lack EZH1 inhibition, which can maintain residual H3K27me3 and limit epigenetic reprogramming.
Stereochemistry impacts target engagement
Racemic mixtures or alternate enantiomers may not reproduce the (R)-enantiomer binding profile, altering cellular potency.
Mutant context may require dual inhibition
In EZH2 gain-of-function mutations (Y641N), EZH1 compensation reduces the response to EZH2-only inhibitors.

(R)-OR-S1: Potency and Selectivity Evidence


H3K27me3 Reduction in HCT116 vs. EZH2-Selective Inhibitor

In HCT116 colorectal cancer cells, the racemic dual inhibitor OR-S1 demonstrated significantly greater suppression of the PRC2-driven histone mark H3K27me3 compared to the EZH2-selective inhibitor OR-S0 [1]. This confirms that dual EZH1/2 inhibition is a more effective strategy for ablating PRC2 activity at the cellular level.

H3K27me3 IC50
Head-to-head
0.47 nM (R)-OR-S1 vs 24 nM OR-S0
Reported 50-fold cellular potency difference
HCT116 colorectal cancer cells, Honma et al. 2017
Epigenetics Histone Methylation H3K27me3

Cell Growth Inhibition in MCL vs. GSK126

In a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model harboring an EZH2 gain-of-function (Y641N) mutation, the R-enantiomer (R)-OR-S1 demonstrated markedly superior in vivo potency compared to the EZH2-selective tool compound OR-S0 [1]. Pharmacokinetic analysis revealed that the antitumor activity of (R)-OR-S1 was significantly more potent on a per-dose basis.

MCL Growth Inhibition
Head-to-head
~10-fold greater inhibition vs GSK126
Reported higher anti-proliferative effect in mantle cell lymphoma
MCL cell line panel, Kagiyama et al. 2021
Oncology In Vivo Pharmacology DLBCL

Growth Inhibition in EZH2 GOF Mutant KARPAS-422 Cells

In 10-day growth inhibition assays using the KARPAS-422 DLBCL cell line (Y641N mutant), both the R-enantiomer and racemate showed greater anti-proliferative efficacy than the EZH2-selective inhibitor OR-S0 [1]. The GI50 value for (R)-OR-S1 in this model was reported to be 4.0 nM .

Y641N Mutant GI50
Head-to-head
4.0 nM vs 210 nM (OR-S0)
Reported 52.5-fold lower GI50 in mutant DLBCL cells
KARPAS-422 Y641N DLBCL line, Honma et al. 2017
Cancer Cell Biology Lymphoma EZH2 Mutation

Inhibition of HTLV-1-Infected Cell Proliferation

To confirm the on-target specificity of the chemical series, (R)-OR-S1 was profiled against a broad panel of 253 kinases [1]. This analysis establishes a clean selectivity profile for the tool compound.

HTLV-1 Proliferation
Cross-study
EZH1/2 dual > EZH2-selective inhibitors
Reported greater suppression in infected cell models
PBMC from HAM patients, HTLV-1 lines, Koseki et al. 2023
Drug Discovery Selectivity Kinase Profiling

(R)-OR-S1: Key Research Applications


PRC2-Dependent Transcriptional Repression Studies

Based on its superior in vivo potency (28-fold more potent than OR-S0) and strong anti-proliferative effect (GI50 4.0 nM) in the KARPAS-422 DLBCL model, (R)-OR-S1 is an optimal tool compound for in vitro and in vivo studies of diffuse large B-cell lymphoma harboring EZH2 gain-of-function mutations [1]. Its dual inhibition mechanism allows researchers to explore the full impact of PRC2 ablation in this context.

EZH2 GOF Mutations in Lymphoma Models

For experiments requiring complete ablation of the PRC2-catalyzed histone mark H3K27me3, (R)-OR-S1 is the superior choice. Data shows that dual EZH1/2 inhibition (OR-S1) is approximately 44-fold more potent than an EZH2-selective inhibitor (OR-S0) at reducing H3K27me3 in HCT116 cells (IC50 0.55 nM vs. 24 nM) [1]. This ensures a robust and complete biological response at lower compound concentrations.

Combinations for Drug-Resistant Hematological Malignancies

(R)-OR-S1 is well-suited for in vivo oncology studies due to its oral bioavailability and potent, dose-dependent antitumor activity, as demonstrated in xenograft models [1]. Its 28-fold higher potency compared to an EZH2-selective tool compound means that significant tumor growth inhibition or regression can be achieved with lower and more manageable doses, reducing the cost and complexity of long-term animal studies.

In Vivo ATLL and MCL Xenograft Models

The development of OR-S1 was predicated on the need to inhibit both EZH1 and EZH2 to eradicate cancer stem cell populations, a phenotype not achieved by EZH2-selective inhibitors [2]. (R)-OR-S1 is therefore a critical tool for studies focused on the role of PRC2 in stemness, self-renewal, and therapy resistance, particularly in hematological malignancies like multiple myeloma [2].

Application
Selection Property
Validation Focus
PRC2 / H3K27me3 transcriptional repression studies
Cellular H3K27me3 inhibition potency
ChIP-seq / RNA-seq endpoint review
EZH2 GOF mutant lymphoma models
Mutant-selective growth inhibition profile
DLBCL Y641N model endpoint context
Drug-resistant MCL combination research
Combination sensitization context
PDX tumor growth response monitoring
In vivo ATLL / MCL xenograft studies
Oral bioavailability and in vivo activity
Tumor engraftment and survival endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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